Dibutyl trichloroethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl trichloroethyl phosphate is an organophosphate compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of butyl groups and a trichloroethyl group attached to a phosphate moiety, making it a versatile chemical with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl trichloroethyl phosphate typically involves the reaction of phosphorus oxychloride with butanol and trichloroethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like toluene, followed by filtration and treatment with steam to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous mixing and reaction of the starting materials in large reactors, followed by purification steps such as distillation and crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl trichloroethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to produce dibutyl phosphate and trichloroethanol.
Substitution: The trichloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) are commonly used reagents for hydrolysis reactions.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Dibutyl phosphate and trichloroethanol.
Oxidation: Dibutyl phosphate and trichloroacetic acid.
Substitution: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dibutyl trichloroethyl phosphate has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of dibutyl trichloroethyl phosphate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Cell Membrane Interaction: It can interact with cell membranes, altering their permeability and affecting cellular functions.
Signal Transduction Pathways: The compound may influence signal transduction pathways by modulating the activity of specific receptors and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyl phosphate: Similar in structure but with three butyl groups instead of two.
Dibutyl phosphate: Lacks the trichloroethyl group, making it less reactive.
Trichloroethyl phosphate: Contains the trichloroethyl group but lacks the butyl groups.
Uniqueness
Dibutyl trichloroethyl phosphate is unique due to the presence of both butyl and trichloroethyl groups, which confer distinct chemical and physical properties. This combination allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
682-42-8 |
---|---|
Molekularformel |
C10H20Cl3O4P |
Molekulargewicht |
341.6 g/mol |
IUPAC-Name |
dibutyl 2,2,2-trichloroethyl phosphate |
InChI |
InChI=1S/C10H20Cl3O4P/c1-3-5-7-15-18(14,16-8-6-4-2)17-9-10(11,12)13/h3-9H2,1-2H3 |
InChI-Schlüssel |
NWKDLFNTFHPZNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(OCCCC)OCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.